![molecular formula C13H20Cl2N4O B13489553 3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylpropanamide dihydrochloride](/img/structure/B13489553.png)
3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylpropanamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylpropanamide dihydrochloride is a chemical compound with a complex structure that includes a benzodiazole ring, an aminoethyl group, and a methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylpropanamide dihydrochloride typically involves multiple steps, starting with the formation of the benzodiazole ring. This can be achieved through the cyclization of o-phenylenediamine with formic acid or other suitable reagents. The aminoethyl group is then introduced via a nucleophilic substitution reaction, followed by the addition of the N-methylpropanamide group through an amidation reaction. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylpropanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The benzodiazole ring can be reduced under specific conditions to yield dihydrobenzodiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group may yield nitroso or nitro derivatives, while reduction of the benzodiazole ring can produce dihydrobenzodiazole compounds.
Scientific Research Applications
3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylpropanamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylpropanamide dihydrochloride involves its interaction with specific molecular targets. The benzodiazole ring can bind to certain receptors or enzymes, modulating their activity. The aminoethyl group may facilitate the compound’s entry into cells, while the N-methylpropanamide moiety can enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Triethylenetetramine: Another compound with multiple amino groups, used in similar applications.
Benzodiazole derivatives: Compounds with similar ring structures but different substituents, affecting their chemical properties and applications.
Uniqueness
3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylpropanamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C13H20Cl2N4O |
|---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
3-[2-(2-aminoethyl)benzimidazol-1-yl]-N-methylpropanamide;dihydrochloride |
InChI |
InChI=1S/C13H18N4O.2ClH/c1-15-13(18)7-9-17-11-5-3-2-4-10(11)16-12(17)6-8-14;;/h2-5H,6-9,14H2,1H3,(H,15,18);2*1H |
InChI Key |
KZTLTPRXGPXOER-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCN1C2=CC=CC=C2N=C1CCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(furan-2-yl)methyl]amino}-N-(4-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide](/img/structure/B13489471.png)
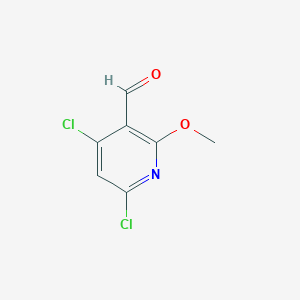
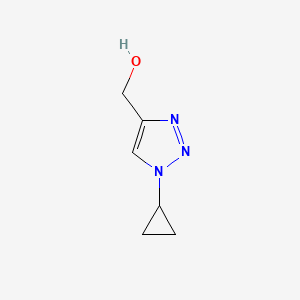
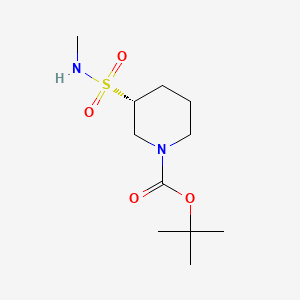
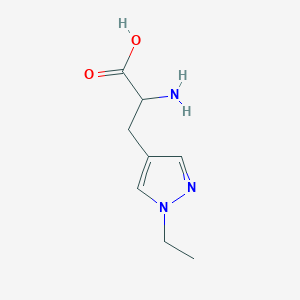
![[5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13489508.png)
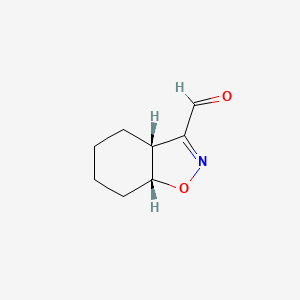
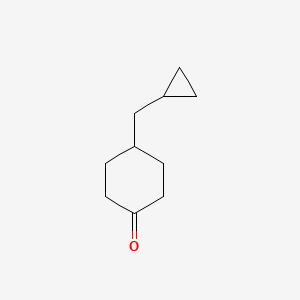
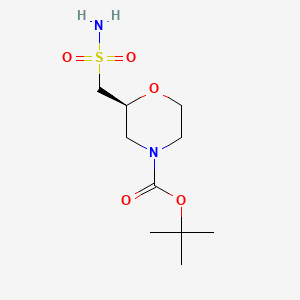
![{3-[(Trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride](/img/structure/B13489524.png)
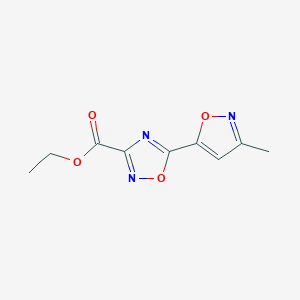
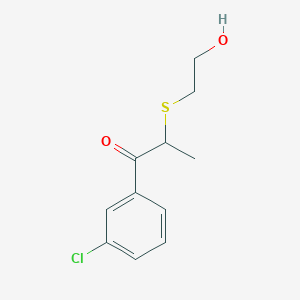
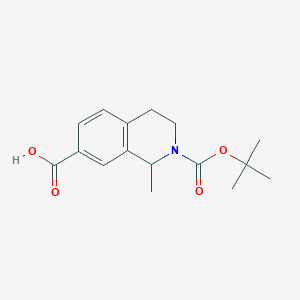
![N-[(4-bromothiophen-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B13489554.png)
